Linearmycin A

Beschreibung

Eigenschaften

IUPAC Name |

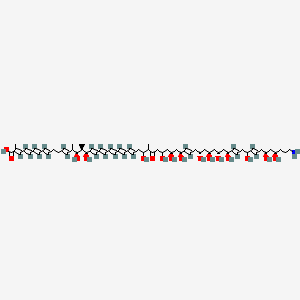

(2E,4E,6E,8E,12E,15S,16S,17R,18E,20E,22E,24E,26E,35S,37S,38E,41R,43S,45R,47S,48E,52E,55S,57R)-60-amino-15,17,29,33,35,37,41,43,45,47,51,55,57-tridecahydroxy-2,14,16,30-tetramethyl-31-oxohexaconta-2,4,6,8,12,18,20,22,24,26,38,48,52-tridecaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)/b7-5+,10-6+,12-8+,13-9+,18-14+,20-16+,21-17+,27-19+,29-23+,32-24+,34-25+,37-22+,47-28+/t46?,48?,49-,50?,51-,52+,53+,54+,55+,56-,57-,58+,59?,60?,61+,63-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAYEICQQMDOQQ-SFBFHZDRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCCC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(C[C@@H](C[C@@H](/C=C/C[C@H](C[C@@H](C[C@H](C[C@@H](/C=C/CC(/C=C/C[C@@H](C[C@@H](CCCN)O)O)O)O)O)O)O)O)O)O)O)O)[C@H](C(C)/C=C/CC/C=C/C=C/C=C/C=C(\C)/C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H101NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1140.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Linearmycin A from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin A is a potent polyene antibiotic produced by Streptomyces species, first identified from Streptomyces sp. No. 30. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing organism, extraction and purification of the compound, and a summary of its key physicochemical and biological properties. Furthermore, this guide presents the elucidated biosynthetic pathway of this compound, a product of a type I polyketide synthase (PKS), offering insights for potential bioengineering and analog generation efforts.

Introduction

The genus Streptomyces is a rich source of clinically significant secondary metabolites, including a vast array of antibiotics. This compound, a linear polyene antibiotic, was first reported in 1995 as a novel bioactive compound isolated from the mycelial extract of Streptomyces sp. No. 30.[1] Subsequent research has further characterized its biological activities and shed light on its complex biosynthesis. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in natural product discovery and development.

Physicochemical and Biological Properties of this compound

This compound is a structurally unique polyene with a long, linear carbon backbone featuring amino and carboxylic acid termini.[2] Its molecular formula is C₆₄H₁₀₁NO₁₆, with a corresponding molecular weight of 1140.48 g/mol .[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₄H₁₀₁NO₁₆ | [3] |

| Molecular Weight | 1140.48 | [3] |

| Appearance | - | - |

| Solubility | Soluble in DMSO and Methanol (B129727) |

This compound exhibits a broad spectrum of biological activity, demonstrating both antifungal and antibacterial properties. It is notably active against various fungal pathogens and both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Target Organism | MIC (µ g/disc ) | Reference |

| Staphylococcus aureus | 3.1 | |

| Escherichia coli | 1.6 | |

| Saccharomyces cerevisiae | 0.1 | |

| Candida albicans | 1.6 | |

| Aspergillus niger | 0.2 |

Experimental Protocols

Fermentation of Streptomyces sp. No. 30

The production of this compound is achieved through submerged fermentation of the producing strain, Streptomyces sp. No. 30.

Protocol 1: Fermentation

-

Seed Culture Preparation:

-

Inoculate a loopful of Streptomyces sp. No. 30 spores or mycelia from a stock culture into a 250 mL flask containing 50 mL of seed medium (Soybean meal 10 g/L, CaCO₃ 3 g/L, MgSO₄·7H₂O 0.5 g/L, (NH₄)₂HPO₄ 0.5 g/L, NaCl 3 g/L, K₂HPO₄ 1 g/L, glycerol (B35011) 15 mL/L).

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

-

-

Production Culture:

-

Transfer 10 mL of the seed culture (2% v/v) into a 1 L flask containing 500 mL of production medium (specific composition for this compound production is not detailed in the available literature, but a general Streptomyces production medium can be used as a starting point).

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 96 hours.

-

Extraction and Purification of this compound

This compound is isolated from the mycelial cake of the fermentation broth.

Protocol 2: Extraction and Purification

-

Mycelial Cake Extraction:

-

Separate the mycelia from the culture broth by filtration through a Buchner funnel.

-

Extract the mycelial cake with methanol.

-

-

Solvent Partitioning:

-

Concentrate the methanol extract under reduced pressure.

-

Partition the resulting aqueous residue with ethyl acetate (B1210297).

-

-

Chromatographic Purification:

-

Concentrate the ethyl acetate fraction to obtain the crude extract.

-

Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a stepwise gradient of methanol in chloroform.

-

Monitor the fractions for antimicrobial activity to identify those containing this compound.

-

Further purify the active fractions using high-performance liquid chromatography (HPLC) on a reversed-phase column.

-

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Specific chemical shifts and coupling constants are detailed in the original publication by Sakuda et al., 1996. | |

| ¹³C NMR | Specific chemical shifts are detailed in the original publication by Sakuda et al., 1996. | |

| Mass Spectrometry (ESI-MS) | Molecular ion peak and fragmentation patterns are detailed in the original publication by Sakuda et al., 1996. |

Biosynthesis of this compound

This compound is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) for linearmycin has been identified in Streptomyces sp. Mg1. This cluster encodes a large, modular enzymatic assembly line responsible for the iterative condensation of simple carboxylic acid precursors to form the complex polyketide backbone of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

The linearmycin BGC in Streptomyces sp. Mg1 is a large cluster containing nine PKS open-reading frames. The biosynthesis is initiated with a starter unit, and the polyketide chain is elongated through the sequential action of multiple PKS modules, each contributing a specific extender unit and performing selective reductions of the β-keto group.

References

An In-depth Technical Guide to the Mechanism of Action of Linearmycin A on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin A, a polyene antibiotic produced by Streptomyces sp. Mg1, exhibits potent antibacterial activity, particularly against Gram-positive bacteria.[1] Its primary mechanism of action involves the direct targeting and disruption of the bacterial cytoplasmic membrane, leading to rapid cell death. This technical guide provides a comprehensive overview of the molecular interactions and biophysical consequences of this compound on bacterial cell membranes, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of this compound and other membrane-targeting antibiotics.

Core Mechanism of Action: Membrane Disruption

This compound's bactericidal activity is initiated by its interaction with the bacterial cytoplasmic membrane, leading to a cascade of events that compromise membrane integrity and cellular function. The proposed mechanism does not rely on the inhibition of cellular metabolism, such as DNA replication, transcription, or translation, as lysis occurs even in the presence of metabolic inhibitors.[1][2] This indicates an intrinsic capacity of this compound to disrupt the cell membrane directly.[1][2]

The primary events in the mechanism of action of this compound are:

-

Membrane Depolarization: this compound causes a rapid and significant depolarization of the cytoplasmic membrane in susceptible bacteria, such as Bacillus subtilis. This dissipation of the membrane potential disrupts essential cellular processes that are dependent on the proton motive force, including ATP synthesis and nutrient transport.

-

Increased Membrane Permeability and Ion Leakage: The interaction of this compound with the membrane leads to the formation of pores or other structural defects, resulting in the leakage of intracellular ions, most notably potassium (K+). This uncontrolled ion flux further contributes to the collapse of the membrane potential and disrupts cellular homeostasis.

-

Lysis and Cell Death: The culmination of membrane depolarization and ion leakage is the loss of osmotic balance and the eventual lysis of the bacterial cell.

The proposed mechanism of this compound targeting the bacterial cell membrane is illustrated in the following diagram:

Caption: Proposed mechanism of this compound action on bacterial membranes.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

This compound demonstrates potent activity against a range of Gram-positive bacteria. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

| Bacterial Species | MIC (µg/mL) | Lysis Observed |

| Bacillus subtilis | 1-2 | Yes |

| Bacillus cereus | 2-4 | Yes |

| Bacillus anthracis | 2-4 | Yes |

| Staphylococcus aureus | 4-8 | No |

| Enterococcus faecalis | > 32 | No |

| Listeria monocytogenes | 2-4 | No |

Data synthesized from Stubbendieck et al., 2018.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Membrane Potential Assay using DiSC3(5)

This protocol describes how to measure changes in bacterial membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). An increase in fluorescence indicates membrane depolarization.

Materials:

-

Mid-log phase bacterial culture (e.g., B. subtilis)

-

5 mM HEPES buffer (pH 7.2)

-

20 mM Glucose

-

DiSC3(5) stock solution (1 mM in DMSO)

-

This compound solution

-

Valinomycin (B1682140) (positive control for depolarization)

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation: 622 nm, Emission: 670 nm)

Procedure:

-

Cell Preparation:

-

Grow bacteria to mid-log phase (OD600 ≈ 0.5).

-

Harvest cells by centrifugation (5000 x g, 10 min).

-

Wash the pellet twice with 5 mM HEPES buffer.

-

Resuspend the cells in 5 mM HEPES buffer containing 20 mM glucose to an OD600 of 0.05.

-

-

Dye Loading:

-

Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM.

-

Incubate in the dark at room temperature for approximately 30 minutes to allow the dye to equilibrate across the membranes.

-

-

Fluorescence Measurement:

-

Transfer the cell suspension to a cuvette or a 96-well black microplate.

-

Record the baseline fluorescence for 2-5 minutes.

-

Add this compound to the desired final concentration and continue recording the fluorescence.

-

As a positive control, add valinomycin (final concentration 1 µM) to a separate sample to induce complete depolarization.

-

Experimental Workflow:

Caption: Workflow for the membrane potential assay using DiSC3(5).

Ion Leakage Assay (Potassium Efflux)

This protocol measures the leakage of potassium ions from bacterial cells upon treatment with this compound using a K+-selective electrode.

Materials:

-

Mid-log phase bacterial culture

-

Low potassium buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.2 M sucrose)

-

This compound solution

-

Triton X-100 (1% v/v) for complete lysis (positive control)

-

K+-selective electrode and meter

Procedure:

-

Cell Preparation:

-

Grow bacteria to mid-log phase.

-

Harvest cells by centrifugation.

-

Wash the pellet three times with the low potassium buffer to remove extracellular potassium.

-

Resuspend the cells in the low potassium buffer to a high density (e.g., OD600 of 10).

-

-

Potassium Measurement:

-

Place the cell suspension in a stirred vessel at a constant temperature.

-

Immerse the K+-selective electrode and allow the reading to stabilize to establish a baseline.

-

Add this compound to the desired concentration and record the change in extracellular K+ concentration over time.

-

At the end of the experiment, add Triton X-100 to lyse all cells and determine the total intracellular K+ concentration.

-

Data Analysis:

The percentage of K+ leakage can be calculated as:

% Leakage = [(K+_sample - K+_baseline) / (K+_total - K+_baseline)] * 100

Liposome (B1194612) Disruption Assay

This assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye to determine if this compound can directly disrupt lipid bilayers.

Materials:

-

Bacterial membrane lipids (e.g., B. subtilis lipid extract or a mixture of POPG and POPE)

-

Fluorescent dye (e.g., carboxyfluorescein)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Liposome extrusion equipment

-

Fluorometer

Procedure:

-

Liposome Preparation:

-

Prepare a lipid film by evaporating the solvent from a lipid solution.

-

Hydrate the lipid film with a solution containing the fluorescent dye at a self-quenching concentration.

-

Subject the lipid suspension to several freeze-thaw cycles.

-

Extrude the liposomes through a polycarbonate membrane to create unilamellar vesicles of a defined size.

-

Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.

-

-

Leakage Measurement:

-

Dilute the liposome suspension in a cuvette.

-

Record the baseline fluorescence.

-

Add this compound and monitor the increase in fluorescence over time as the dye is released and de-quenched.

-

Add a detergent (e.g., Triton X-100) to determine the maximum fluorescence corresponding to 100% leakage.

-

Logical Relationship of Experimental Evidence:

References

Linearmycin A: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species.[1] Initially recognized for its antifungal properties, recent research has highlighted its potent antibacterial activity, particularly against Gram-positive bacteria. This document provides a comprehensive overview of the known spectrum of activity of this compound, details the experimental protocols for its evaluation, and outlines its mechanism of action.

Spectrum of Activity

This compound exhibits a broad spectrum of activity against Gram-positive bacteria. Studies have shown that it inhibits the growth of all tested Gram-positive species, and in some cases, causes cellular lysis, particularly within the Bacillus genus.[2][3] While comprehensive Minimum Inhibitory Concentration (MIC) data across a wide range of Gram-positive bacteria is still emerging in publicly available literature, existing studies and supplier data provide key insights into its efficacy.

Quantitative and Qualitative Data on Antibacterial Activity

The following table summarizes the known antibacterial activity of this compound against various Gram-positive bacteria.

| Bacterial Species | Strain Information | Activity Type | MIC (µg/mL) | Citation(s) |

| Staphylococcus aureus | Not specified | Inhibition | 3.1 (µ g/disc ) | [1] |

| Bacillus subtilis | Not specified | Lysis | - | [2] |

| Other Gram-positive bacteria | Not specified | Inhibition | - |

Note: The MIC value for S. aureus is reported in µ g/disc from a disc diffusion assay, which is a semi-quantitative measure.

Mechanism of Action

The primary antibacterial target of this compound is the cytoplasmic membrane of Gram-positive bacteria. Its mechanism of action involves the disruption of the lipid bilayer, leading to rapid depolarization of the membrane. This disruption of the membrane potential ultimately results in a loss of cellular viability and, in susceptible species like Bacillus subtilis, cellular lysis. This direct action on the cell membrane is a key characteristic that distinguishes it from antibiotics that target cell wall synthesis or intracellular processes.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against Gram-positive bacteria.

1. Preparation of Materials:

- This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it further in the appropriate broth medium.

- Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria. For fastidious Gram-positive bacteria, supplementation with blood or other growth factors may be necessary.

- 96-Well Microtiter Plates: Sterile, clear, flat-bottom 96-well plates are used for the assay.

2. Assay Procedure:

- Serial Dilutions: Prepare a two-fold serial dilution of this compound in the 96-well plate using the appropriate broth medium. The concentration range should be chosen to encompass the expected MIC value.

- Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. A positive growth control well containing only the bacterial suspension and broth (no antibiotic) must be included.

- Incubation: Incubate the microtiter plates at 35-37°C for 16-24 hours under aerobic conditions.

3. Interpretation of Results:

- Visual Inspection: After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.

- MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for determining the MIC of this compound.

Mechanism of Action Pathway

This diagram illustrates the proposed mechanism of action of this compound on the cytoplasmic membrane of Gram-positive bacteria.

Caption: Proposed mechanism of this compound action.

References

Linearmycin A chemical formula and molecular weight

An In-depth Overview of the Polyene Antibiotic: Chemical Properties, Biological Activity, and Mechanisms of Action

Linearmycin A is a novel polyene antibiotic produced by Streptomyces species.[1] It has garnered significant interest within the scientific community for its potent antifungal and antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its chemical characteristics, biological activities, and the molecular pathways it influences, with a focus on providing researchers, scientists, and drug development professionals with detailed information for further investigation.

Core Chemical and Physical Properties

This compound is a long-chain polyketide with a linear structure terminating in an amino group at one end and a carboxylic acid group at the other.[1] Its chemical formula is C64H101NO16, and it has a molecular weight of 1140.5 g/mol .[2][3][4]

| Property | Value | Reference |

| Chemical Formula | C64H101NO16 | |

| Molecular Weight | 1140.5 g/mol | |

| CAS Number | 163596-98-3 | |

| Appearance | Brown solid | |

| Solubility | Soluble in methanol (B129727) and DMSO | |

| Storage | -20°C for long-term storage |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of activity against various fungi and bacteria. Its primary mechanism of action is the disruption of the cytoplasmic membrane, leading to cell lysis.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria, most notably Bacillus subtilis, where it induces cellular lysis and degradation of the colony. It has also shown activity against Staphylococcus aureus.

Antifungal Activity

The compound demonstrates significant antifungal activity against clinically relevant yeasts such as Candida albicans and Saccharomyces cerevisiae.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound against various microorganisms.

| Target Organism | Type | MIC (µ g/disc ) | Reference |

| Staphylococcus aureus | Bacterium | 3.1 | |

| Escherichia coli | Bacterium | 1.6 | |

| Saccharomyces cerevisiae | Fungus | 0.1 | |

| Candida albicans | Fungus | 1.6 | |

| Aspergillus niger | Fungus | 0.2 |

The YfiJK Two-Component Signaling System in Bacillus subtilis: A Resistance Mechanism

In Bacillus subtilis, resistance to this compound is mediated by the YfiJK two-component signaling system. This system is activated in response to the presence of this compound and other polyene metabolites.

The signaling cascade is initiated when the membrane-anchored histidine kinase, YfiJ, detects this compound. This leads to the autophosphorylation of YfiJ. The phosphate (B84403) group is then transferred to the response regulator, YfiK. Phosphorylated YfiK, in turn, activates the transcription of the yfiLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter is responsible for conferring resistance to this compound, likely by effluxing the antibiotic out of the cell.

Caption: The YfiJK signaling pathway in B. subtilis in response to this compound.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and activity assessment of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the mycelial extracts of Streptomyces sp. A general workflow for its isolation and purification is outlined below.

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol for Extraction:

-

Culture Streptomyces sp. in a suitable fermentation broth.

-

Separate the mycelia from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain the crude extract.

High-Performance Liquid Chromatography (HPLC) Purification: While specific parameters for this compound purification are not extensively detailed in the public domain, a general approach for polyketide antibiotics can be adapted. The this compound content can be monitored by its signal at 333 nm.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid, is employed.

-

Detection: UV detection at the characteristic absorbance maxima of the polyene chromophore (around 333 nm).

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) provides fragmentation patterns that aid in structural confirmation.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol for Antifungal Susceptibility Testing against Candida albicans : This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Culture C. albicans overnight in Sabouraud dextrose broth. Adjust the cell density to the desired concentration (e.g., 1-5 x 10³ cells/mL) in RPMI-1640 medium.

-

Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Conclusion

This compound represents a promising class of polyene antibiotics with significant potential for further development. Its potent antimicrobial activity, coupled with a well-defined mechanism of action, makes it an attractive candidate for addressing the growing challenge of antimicrobial resistance. This technical guide provides a foundational understanding for researchers to explore the therapeutic applications of this compound and to develop new strategies to combat infectious diseases. Further research is warranted to fully elucidate its pharmacological properties and to optimize its clinical utility.

References

- 1. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Two-Component Signal Transduction in Bacillus subtilis: How One Organism Sees Its World - PMC [pmc.ncbi.nlm.nih.gov]

Linearmycin A: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Linearmycin A, a polyene antibiotic with significant antibacterial and antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data, outlines detailed experimental protocols for further investigation, and presents visual representations of its mechanism of action and related biological processes.

Introduction to this compound

This compound is a polyketide antibiotic produced by Streptomyces sp. Mg1.[1] It exhibits a broad spectrum of activity against various Gram-positive bacteria and fungi.[2][3][4] Notably, its mechanism of action involves the direct targeting and disruption of the cytoplasmic membrane, leading to rapid cell lysis and death.[5] This direct lytic action makes this compound a compound of interest for the development of novel antimicrobial agents. However, its development is hampered by its poor solubility in aqueous solutions. Understanding the solubility and stability of this compound in various solvents is therefore critical for its formulation, delivery, and overall therapeutic potential.

Solubility of this compound

Currently, quantitative solubility data for this compound in various solvents is not extensively published. The available information is primarily qualitative, indicating its solubility in specific organic solvents.

Qualitative Solubility Data

This compound has been reported to be soluble in the following solvents:

-

Dimethyl Sulfoxide (DMSO)

-

Methanol

For in vitro applications, if solubility in DMSO is insufficient, it is suggested to test other organic solvents such as ethanol (B145695) or dimethylformamide (DMF). Due to its lipophilic nature, this compound has limited solubility in aqueous solutions. The producing organism, Streptomyces sp. Mg1, overcomes this by packaging the molecule into extracellular vesicles.

Proposed Formulations for In Vivo Studies

For compounds with low water solubility like this compound, several formulation strategies can be employed for in vivo testing. The following are common examples and should be tested on a small scale first:

Table 1: Example Formulations for In Vivo Administration of Poorly Soluble Compounds

| Formulation Components | Ratio (by volume) | Preparation Notes |

| DMSO : Tween 80 : Saline | 10 : 5 : 85 | Dissolve the compound in DMSO first, then add Tween 80, and finally add saline. |

| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | Dissolve the compound in DMSO, then add PEG300, followed by Tween 80, and finally saline. |

| DMSO : Corn oil | 10 : 90 | Prepare a stock solution in DMSO and then dilute with corn oil. |

| Suspension in 0.5% CMC Na | Varies | The compound is suspended in an aqueous solution of 0.5% carboxymethylcellulose sodium. |

Stability of this compound

The stability of this compound is crucial for its handling, storage, and application in experimental and therapeutic settings. As with solubility, detailed kinetic stability data is scarce, but storage recommendations provide some insight.

Storage and Long-Term Stability

Proper storage is essential to maintain the integrity of this compound. The following storage conditions are recommended based on supplier data sheets:

Table 2: Recommended Storage Conditions and Stability of this compound

| Form | Storage Temperature | Reported Stability |

| Solid (Powder) | -20°C | ≥ 4 years |

| Solid (Powder) | -20°C | 3 years |

| Solid (Powder) | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

It is noted that the product is stable at ambient temperature for short periods, such as during shipping.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the quantitative solubility and stability of this compound. These are based on standard pharmaceutical industry practices and can be adapted for specific laboratory capabilities.

Protocol for Quantitative Solubility Determination

This protocol describes the equilibrium shake-flask method, a common technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, methanol, ethanol, water, phosphate-buffered saline)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in units such as mg/mL or µg/mL.

References

Linearmycin A in Microbial Warfare: A Technical Guide to its Mechanism and the Bacterial Response

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the complex and competitive microbial world, the production of specialized metabolites is a key strategy for survival. Linearmycin A, a polyene antibiotic produced by Streptomyces sp. strain Mg1, is a potent weapon in the constant battle for resources and space, particularly against Gram-positive bacteria like Bacillus subtilis. This technical guide provides an in-depth analysis of this compound's role in microbial competition, detailing its mechanism of action, the sophisticated response it elicits in target organisms, and the experimental methodologies used to elucidate these interactions. We present quantitative data in structured tables and visualize complex pathways and workflows using Graphviz to offer a comprehensive resource for researchers in microbiology and drug discovery.

Mechanism of Action: A Direct Assault on the Cell Membrane

This compound, a member of the linear polyketide family, functions as a potent antimicrobial agent by directly targeting the cytoplasmic membrane of susceptible bacteria.[1][2] Originally classified as an antifungal, its antibacterial properties, especially the lytic degradation of Bacillus subtilis colonies, have become a focus of research.[1][3]

Membrane Depolarization and Lysis

The primary mechanism of this compound is the disruption of the cell membrane's integrity.[1] Studies have shown that exposure to linearmycins leads to a rapid depolarization of the B. subtilis cytoplasmic membrane, which correlates with a loss of cell viability. This action is intrinsic to the molecule itself, as it can cause lysis even when the target cell's metabolism and growth are inhibited, distinguishing it from antibiotics that target cell wall synthesis. Furthermore, in vitro experiments using liposomes have demonstrated that linearmycins can disrupt lipid bilayers in the absence of any other cellular components, confirming the cytoplasmic membrane as the direct target.

Delivery via Extracellular Vesicles

Linearmycins are characterized by their poor solubility in aqueous environments. To overcome this, the producing organism, Streptomyces sp. strain Mg1, packages these metabolites into extracellular vesicles (EVs). These vesicles serve as a delivery system, solubilizing and transporting lytic concentrations of linearmycins to target bacteria. Research has revealed a deep connection between the biosynthesis of linearmycins and the genesis of these vesicles, suggesting a coordinated metabolic and physiological process for enacting microbial competition.

The Bacillus subtilis Counter-Strategy: A Two-Component Signaling System

Targeted bacteria are not defenseless. B. subtilis has evolved a specific and elegant defense mechanism involving a two-component signaling (TCS) system to counteract the threat of this compound.

The LnrJK (YfiJK) Two-Component System

In response to linearmycin exposure, B. subtilis activates a previously uncharacterized TCS, encoded by the lnrJK (formerly yfiJK) operon.

-

LnrJ (YfiJ): This is the sensor histidine kinase. Its transmembrane domain is crucial for sensing the presence of linearmycins and other polyene metabolites at the cell surface.

-

LnrK (YfiK): This is the cognate response regulator. Upon activation by LnrJ, LnrK initiates the downstream defensive response.

Mutations in the lnrJK operon were found to confer resistance to linearmycin.

The LnrLMN (YfiLMN) ABC Transporter

The activation of the LnrJK system leads to the increased expression of the lnrLMN (yfiLMN) operon. This operon encodes an ATP-binding cassette (ABC) transporter. The expression of this transporter is both necessary and sufficient for conferring resistance to linearmycin. It is presumed to function as an efflux pump, actively removing the antibiotic from the cell. Interestingly, activation of this pathway also results in a change in biofilm morphology, indicating a dual role in resistance and community behavior.

Quantitative Data on Antimicrobial Activity

The following tables summarize the known antimicrobial activity of this compound. Note that much of the initial data was generated using disc diffusion assays, a semi-quantitative method.

| Table 1: Antimicrobial Spectrum of this compound (Disc Diffusion Assay) | | :--- | :--- | | Organism | Minimum Inhibitory Concentration (MIC) | | Staphylococcus aureus | 3.1 µ g/disc | | Escherichia coli | 1.6 µ g/disc | | Saccharomyces cerevisiae | 0.1 µ g/disc | | Candida albicans | 1.6 µ g/disc | | Aspergillus niger | 0.2 µ g/disc |

| Table 2: Susceptibility of Bacillus Species to Linearmycin Preparations | | :--- | :--- | :--- | | Bacterial Species | Growth Inhibition | Colony Lysis | | Bacillus subtilis | Yes | Yes | | Bacillus licheniformis | Yes | Yes | | Bacillus velezensis | Yes | Yes | | Bacillus megaterium | Yes | No |

Key Experimental Protocols

The study of this compound involves a combination of microbiology, biochemistry, and molecular genetics. Below are summarized protocols for key experiments.

Protocol: Extracellular Vesicle (EV) Isolation

This protocol is adapted from methods used to isolate linearmycin-laden EVs from Streptomyces sp. strain Mg1.

-

Culture Growth: Grow Streptomyces sp. strain Mg1 on a suitable solid medium (e.g., SFM agar) for several days until mature colonies are formed.

-

Vesicle Collection: Overlay the agar (B569324) surface with a sterile buffer (e.g., phosphate-buffered saline). Gently scrape the surface to release vesicles into the buffer.

-

Cell Removal: Centrifuge the collected suspension at low speed (e.g., 5,000 x g) to pellet bacterial cells and large debris.

-

Supernatant Filtration: Filter the resulting supernatant through a 0.22 µm pore size filter to remove any remaining cells.

-

Vesicle Pelleting: Subject the filtered supernatant to ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C) to pellet the extracellular vesicles.

-

Washing and Resuspension: Discard the supernatant, wash the EV pellet with a clean buffer, and repeat the ultracentrifugation step. Finally, resuspend the washed pellet in the desired buffer for downstream assays.

-

Quantification: Determine the this compound content of the EV preparation using High-Performance Liquid Chromatography (HPLC) by monitoring the signal at 333 nm.

Protocol: Membrane Depolarization Assay

This assay measures changes in membrane potential in B. subtilis upon exposure to linearmycin-laden EVs.

-

Cell Preparation: Grow B. subtilis to mid-log phase in a liquid medium. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer.

-

Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate until a stable baseline fluorescence is achieved. Quenching of the dye's fluorescence indicates a polarized membrane.

-

Treatment: Add the linearmycin EV preparation to the cell suspension. Use EVs from a linearmycin-non-producing mutant as a negative control.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates depolarization of the cytoplasmic membrane.

-

Data Analysis: Plot fluorescence intensity versus time to visualize the rate and extent of membrane depolarization caused by the linearmycin treatment compared to the control.

Conclusion and Implications for Drug Development

This compound exemplifies the chemical sophistication of microbial competition. Its direct, lytic attack on the cell membrane makes it an effective antimicrobial, while the targeted counter-response via the LnrJK signaling system in B. subtilis highlights the co-evolutionary arms race between competing bacteria. Understanding this dynamic provides valuable insights for drug development. The LnrLMN ABC transporter, essential for resistance, represents a potential target for adjuvants that could restore susceptibility to membrane-targeting antibiotics. Furthermore, the use of extracellular vesicles as a natural drug delivery system by Streptomyces could inspire novel formulation strategies for compounds with poor solubility. This detailed guide serves as a foundational resource for further exploration into this fascinating microbial interaction and its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Linearmycin A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a linear polyene antibiotic produced by Streptomyces species, notably Streptomyces sp. no. 30.[1] It exhibits a range of biological activities, including antifungal and antibacterial properties. These application notes provide a detailed overview of the methods for the extraction and purification of this compound from Streptomyces culture, intended to guide researchers in the isolation of this and similar polyene antibiotics.

Due to the limited public availability of the original detailed protocol by Sakuda et al., the following protocols are based on established and widely used methods for the extraction and purification of polyene antibiotics from Streptomyces.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the design of effective extraction and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₆₄H₁₀₁NO₁₆ | [1] |

| Molecular Weight | 1140.48 g/mol | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in methanol (B129727) and DMSO. Poorly soluble in aqueous solutions. | - |

| Purity (Commercial) | >95% by HPLC | - |

Experimental Protocols

The overall workflow for the extraction and purification of this compound can be divided into three main stages: fermentation of the producing microorganism, extraction of the crude antibiotic from the mycelia, and chromatographic purification of this compound.

I. Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces strain for the production of this compound in a liquid medium.

Materials:

-

Streptomyces sp. (e.g., Streptomyces sp. no. 30) spore stock or vegetative culture

-

Seed culture medium (e.g., Tryptic Soy Broth - TSB)

-

Production medium (e.g., a nutrient-rich medium containing starch, glucose, yeast extract, and peptone)

-

Shaking incubator

-

Baffled Erlenmeyer flasks

Procedure:

-

Inoculum Preparation: Inoculate 50 mL of sterile seed culture medium in a 250 mL baffled Erlenmeyer flask with a loopful of Streptomyces spores or 1 mL of a vegetative culture. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

-

Production Culture: Inoculate 1 L of sterile production medium in a 2 L baffled Erlenmeyer flask with 5-10% (v/v) of the seed culture.

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Monitor the production of this compound by taking small samples periodically and analyzing them by HPLC or bioassay.

II. Extraction of Crude this compound

This compound is primarily located in the mycelia of the Streptomyces culture.[1] This protocol details the extraction of the crude antibiotic from the harvested mycelia.

Materials:

-

Fermentation broth from Step I

-

Centrifuge and centrifuge bottles

-

Methanol or acetone (B3395972)

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Mycelial Harvest: At the end of the fermentation, harvest the mycelia by centrifuging the culture broth at 8,000-10,000 x g for 15-20 minutes. Discard the supernatant.

-

Solvent Extraction: Resuspend the mycelial pellet in methanol or acetone (approximately 3-5 volumes of the pellet weight). Stir or shake the suspension vigorously for 1-2 hours at room temperature to extract the this compound.

-

Separation of Extract: Separate the solvent extract from the mycelial debris by filtration through a Buchner funnel or by centrifugation.

-

Concentration: Concentrate the solvent extract in vacuo using a rotary evaporator at a temperature below 40°C to obtain a crude extract containing this compound.

III. Purification of this compound

This protocol describes a general chromatographic procedure for the purification of this compound from the crude extract. This is a multi-step process that may require optimization depending on the purity of the crude extract.

Materials:

-

Crude this compound extract from Step II

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate (B1210297), hexane)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

HPLC system with a C18 reversed-phase column

-

Acetonitrile (B52724) and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Silica Gel Column Chromatography (Initial Purification):

-

Prepare a silica gel column equilibrated with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane-ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate-methanol.

-

Collect fractions and analyze them by TLC to identify those containing this compound. Pool the fractions containing the target compound.

-

Evaporate the solvent from the pooled fractions to obtain a partially purified extract.

-

-

Reversed-Phase HPLC (Final Purification):

-

Dissolve the partially purified extract in a suitable solvent (e.g., methanol or DMSO).

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Elute the column with a gradient of water (containing 0.1% TFA) and acetonitrile. A typical gradient might be from 30% to 100% acetonitrile over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (polyenes typically have strong UV absorbance between 300-400 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.

-

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical extraction and purification process. Actual yields and purity will vary depending on the producing strain, fermentation conditions, and purification efficiency.

| Step | Starting Material | Product | Yield (%) | Purity (%) |

| Fermentation | 1 L Culture Broth | ~10 g Wet Mycelia | - | - |

| Crude Extraction | 10 g Wet Mycelia | ~500 mg Crude Extract | 5 | ~10 |

| Silica Gel Chromatography | 500 mg Crude Extract | ~50 mg Partially Purified Fraction | 10 | ~60 |

| Reversed-Phase HPLC | 50 mg Partially Purified Fraction | ~10 mg Pure this compound | 20 | >95 |

| Overall Yield | 1 L Culture Broth | ~10 mg Pure this compound | 0.001 | >95 |

Concluding Remarks

The protocols outlined in these application notes provide a general framework for the successful extraction and purification of this compound. Researchers should note that optimization of each step, from fermentation media composition to chromatographic conditions, is critical for achieving high yields and purity. The inherent instability and poor aqueous solubility of polyene antibiotics like this compound necessitate careful handling and the use of appropriate solvents throughout the process.

References

Application Note: Quantification of Linearmycin A using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linearmycin A is a linear polyene antibiotic with notable antibacterial and antifungal activities.[1] As a member of the polyketide family, its quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such complex molecules. This document provides a detailed protocol for the quantification of this compound, developed by adapting methodologies used for other polyketides and complex antibiotics.

Chemical Profile: this compound

| Property | Value |

| Molecular Formula | C64H101NO16 |

| Molecular Weight | 1140.5 g/mol [2] |

| Class | Polyketide[1][3] |

| Bioactivity | Antibacterial and antifungal[1] |

Experimental Protocol: HPLC Quantification of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method coupled with UV or Mass Spectrometry (MS) detection. Given that linearmycins exhibit limited solubility in aqueous solutions, careful sample and mobile phase preparation is crucial.

1. Materials and Reagents

-

This compound standard (highest purity available)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (LC-MS grade)

-

Phosphate buffer components (e.g., dipotassium (B57713) hydrogen orthophosphate)

-

0.45 µm PVDF syringe filters

2. Instrumentation

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Mass Spectrometer (recommended for higher specificity and sensitivity)

3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection | UV at 210-232 nm (for general macrolides) or MS (ESI+) |

4. Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60% Mobile Phase A, 40% Mobile Phase B).

-

Sample Extraction: For samples from fermentation broths or biological matrices, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or butanol). Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.

5. Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical performance characteristics for this method, which should be determined during method validation.

| Parameter | Expected Performance |

| Linearity Range | 1 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

Workflow and Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Caption: Experimental workflow for this compound quantification.

This proposed HPLC method provides a solid foundation for the reliable quantification of this compound. As with any analytical method, thorough validation is necessary to ensure its accuracy, precision, and suitability for the intended application. The use of LC-MS is highly recommended for enhanced sensitivity and specificity, which is a common technique for the analysis of polyketides.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Linearmycin A

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species, demonstrating a spectrum of activity against both bacteria and fungi.[1] Its primary antibacterial mechanism of action involves the disruption of the cytoplasmic membrane in susceptible bacteria, leading to depolarization, subsequent lysis, and cell death.[2][3] This direct action on the cell membrane makes this compound a subject of interest for researchers in antibiotic discovery and development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antibacterial susceptibility testing of this compound. The protocols outlined herein are based on established methodologies and address the specific challenges associated with this compound, such as its poor aqueous solubility.

Mechanism of Action and Resistance

This compound's lytic activity is particularly pronounced against Gram-positive bacteria, such as Bacillus subtilis.[2][4] The antibiotic is thought to insert into the bacterial cell membrane, disrupting its integrity and function. In response to this membrane stress, bacteria like B. subtilis have evolved specific defense mechanisms. One such mechanism is the activation of the LnrJK (also known as YfiJK) two-component signaling (TCS) system. This system, upon sensing this compound, initiates a signaling cascade that upregulates the expression of the LnrLMN ABC transporter, which is believed to function as an efflux pump to expel the antibiotic from the cell, thereby conferring resistance.

Challenges in Susceptibility Testing

A significant challenge in working with this compound is its limited solubility in aqueous solutions. This property can complicate the preparation of standardized drug concentrations required for accurate susceptibility testing. To overcome this, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or methanol, to create a stock solution before being diluted in the appropriate testing medium. It is crucial to ensure that the final concentration of the solvent in the assay does not affect bacterial growth.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the available quantitative data on the antibacterial activity of this compound. It is important to note that the current data from published literature are primarily from disk diffusion assays, and the results are expressed as Minimum Inhibitory Concentration (MIC) in µ g/disc . This method provides a semi-quantitative measure of susceptibility. For more precise quantitative analysis, broth microdilution assays yielding MIC values in µg/mL are recommended as described in the protocols below.

| Bacterial Species | Gram Stain | MIC (µ g/disc ) | Reference |

| Staphylococcus aureus | Positive | 3.1 | |

| Escherichia coli | Negative | 1.6 | |

| Bacillus subtilis | Positive | Lysis and degradation observed |

Experimental Workflow

The general workflow for determining the antibacterial susceptibility of this compound involves several key stages, from preparation of the compound and bacterial cultures to the execution of specific assays and data analysis.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method, which is considered the gold standard for quantitative susceptibility testing.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains of interest (e.g., S. aureus, E. coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards (0.5)

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound powder. b. Dissolve in 100% sterile DMSO to a final concentration of 1280 µg/mL. Vortex until fully dissolved. This will be your stock solution. c. Note: The stock concentration should be at least 100 times the highest final concentration to be tested to minimize the effect of DMSO on bacterial growth (final DMSO concentration should be ≤1%).

-

Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Preparation of Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the this compound stock solution (or a working dilution) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last dilution column. d. The wells now contain 100 µL of varying concentrations of this compound.

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to each well. The final volume in each well will be 200 µL. b. Controls:

- Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).

- Sterility Control: A well containing 200 µL of uninoculated CAMHB.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity. The sterility control should remain clear.

Protocol 2: Disk Diffusion Assay

This method is useful for screening the activity of this compound and is the basis for the currently available quantitative data.

Materials:

-

This compound

-

Sterile solvent (e.g., Methanol or DMSO)

-

Sterile 6 mm paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains of interest

-

Sterile swabs

-

Forceps

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Disks: a. Prepare a solution of this compound in a suitable solvent to achieve the desired amount per disk (e.g., 1.6 µg or 3.1 µg). b. Aseptically apply a precise volume of the this compound solution to each sterile paper disk and allow the solvent to evaporate completely.

-

Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1, step 2. b. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. c. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

-

Application of Disks: a. Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate. b. Gently press each disk to ensure complete contact with the agar surface. c. Include a blank disk (with solvent only) as a negative control.

-

Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Measurement and Interpretation: a. Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm). b. The size of the zone correlates with the susceptibility of the bacterium to this compound.

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic nature of this compound by measuring the rate of bacterial killing over time.

Materials:

-

This compound stock solution (prepared as in Protocol 1)

-

Bacterial strain of interest

-

CAMHB

-

Sterile culture tubes or flasks

-

Shaking incubator (35°C ± 2°C)

-

Spectrophotometer

-

Sterile saline for dilutions

-

Agar plates for colony counting (CFU)

Procedure:

-

Preparation of Cultures: a. Grow an overnight culture of the test bacterium in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (OD₆₀₀ of ~0.2-0.4).

-

Assay Setup: a. Prepare several flasks containing the log-phase culture. b. Add this compound to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). c. Include a growth control flask with no antibiotic.

-

Time-Course Sampling: a. Incubate all flasks at 35°C ± 2°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Counting: a. Perform serial 10-fold dilutions of each aliquot in sterile saline. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates at 35°C ± 2°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. b. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the number of viable bacteria.

Signaling Pathway Visualization

LnrJK Two-Component System in B. subtilis

In Bacillus subtilis, the LnrJK two-component system is a key mechanism for sensing and responding to this compound. The membrane-bound sensor kinase, LnrJ, detects the presence of this compound, likely through perturbations in the cell membrane. This detection triggers a phosphorylation cascade, leading to the activation of the LnrLMN ABC transporter, which confers resistance.

References

Application Notes and Protocols for In Vitro Membrane Disruption Assays of Linearmycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyketide antibiotic known for its potent activity against Gram-positive bacteria, particularly Bacillus species. Its mechanism of action involves the direct disruption of the cytoplasmic membrane, leading to rapid cell lysis. This document provides detailed protocols for key in vitro assays to characterize the membrane-disrupting properties of this compound, intended for researchers in antibiotic discovery and development. The methodologies are based on established protocols used in the characterization of this compound's bioactivity.

Mechanism of Action Overview

This compound directly targets the lipid bilayer of the cytoplasmic membrane. This interaction leads to a loss of membrane integrity, resulting in two primary observable effects: the leakage of intracellular contents and the depolarization of the membrane potential. These events occur rapidly and are independent of cellular metabolism, indicating a direct physical disruption of the membrane.[1]

Caption: Mechanism of this compound-induced membrane disruption.

Key In Vitro Assays

Two primary in vitro assays are crucial for quantifying the membrane-disrupting activity of this compound:

-

Liposome (B1194612) Leakage Assay: This assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye to model the bacterial membrane. Disruption of the liposome membrane by this compound causes the dye to leak out, resulting in a measurable increase in fluorescence.

-

Membrane Depolarization Assay: This whole-cell assay utilizes a voltage-sensitive fluorescent dye that accumulates in polarized bacterial membranes. Membrane depolarization induced by this compound leads to the release of the dye and a subsequent increase in fluorescence.

Liposome Leakage Assay using Calcein (B42510)

This protocol details a method to assess the ability of this compound to permeabilize synthetic lipid bilayers that mimic the composition of bacterial membranes.

Quantitative Data Summary

The following table summarizes the results from a calcein leakage assay performed with this compound. The data is based on experiments described by Stubbendieck et al. (2018), where a concentration of ~16 µM this compound was shown to cause significant leakage from liposomes composed of B. subtilis phospholipids.

| Compound | Concentration (µM) | Liposome Composition | Result |

| This compound | ~16 | B. subtilis phospholipids | Significant leakage |

| Negative Control | - | B. subtilis phospholipids | No significant leakage |

| Positive Control (0.2% Triton X-100) | - | B. subtilis phospholipids | 100% Leakage (by definition) |

Note: The term "Significant leakage" indicates a substantial increase in fluorescence relative to the negative control, as reported in the source literature. Precise percentage values were not available in the reviewed literature.

Experimental Protocol

Materials:

-

Bacillus subtilis polar lipid extract

-

Calcein

-

Sephadex G-50

-

Sodium phosphate (B84403) buffer (pH 7.4)

-

This compound stock solution

-

Triton X-100 (0.2% v/v)

-

Fluorometer and 96-well black microplates

Procedure:

-

Liposome Preparation:

-

Dissolve B. subtilis polar lipid extract in chloroform.

-

Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas.

-

Hydrate the lipid film with a solution of calcein in sodium phosphate buffer.

-

Subject the hydrated lipid suspension to several freeze-thaw cycles.

-

Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

-

-

Purification:

-

Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 size-exclusion chromatography column.

-

-

Leakage Assay:

-

In a 96-well black microplate, combine the purified LUVs with sodium phosphate buffer.

-

Add this compound to the desired final concentration (e.g., ~16 µM).

-

For controls, add buffer only (negative control) or 0.2% Triton X-100 (positive control for 100% leakage).

-

Incubate the plate at room temperature.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).

-

-

Data Analysis:

-

Calculate the percentage of leakage using the following formula: % Leakage = [(F_sample - F_neg) / (F_pos - F_neg)] * 100 where F_sample is the fluorescence of the this compound-treated sample, F_neg is the fluorescence of the negative control, and F_pos is the fluorescence of the positive control.

-

Caption: Workflow for the Liposome Leakage Assay.

Membrane Depolarization Assay in Bacillus subtilis

This protocol describes a whole-cell assay to measure the depolarization of the cytoplasmic membrane of B. subtilis upon exposure to this compound using the voltage-sensitive dye DiSC3(5).

Quantitative Data Summary

The following table summarizes the results of a membrane depolarization assay with varying concentrations of this compound. The study by Stubbendieck et al. (2018) reported a concentration-dependent increase in DiSC3(5) fluorescence, indicating membrane depolarization.

| Compound | Concentration (µM) | Target Organism | Result |

| This compound | ~0.3 - 30 | Bacillus subtilis | Concentration-dependent increase in fluorescence |

| Negative Control | - | Bacillus subtilis | No significant change in fluorescence |

| Positive Control (e.g., Gramicidin) | - | Bacillus subtilis | Rapid and maximal increase in fluorescence |

Note: A detailed dose-response curve with specific fluorescence units was not available in the reviewed literature. The results indicate a qualitative trend.

Experimental Protocol

Materials:

-

Bacillus subtilis culture

-

Appropriate growth medium (e.g., MYM)

-

DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution

-

This compound stock solution

-

Positive control (e.g., Gramicidin)

-

Fluorometer and 96-well black microplates

Procedure:

-

Cell Preparation:

-

Grow an overnight culture of B. subtilis.

-

Dilute the culture in fresh medium containing 1 µM DiSC3(5).

-

Incubate the culture until it reaches early to mid-logarithmic phase (e.g., OD600 of 0.1–0.2).

-

-

Assay Execution:

-

Aliquot the cell suspension into a 96-well black microplate.

-

Add this compound to achieve the desired final concentrations (e.g., a range from ~0.3 to 30 µM).

-

Include a negative control (vehicle only) and a positive control (e.g., a known membrane depolarizing agent like gramicidin).

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate filters for DiSC3(5) (e.g., 625 nm excitation, 660–720 nm emission).

-

Record measurements at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity over time for each concentration of this compound and the controls.

-

An increase in fluorescence intensity compared to the negative control indicates membrane depolarization.

-

Caption: Workflow for the Membrane Depolarization Assay.

References

Linearmycin A: A Versatile Tool for Interrogating Bacterial Two-Component Signaling

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species that has emerged as a valuable tool for studying bacterial two-component signaling (TCS) systems.[1] Its primary mechanism of action involves targeting and disrupting the bacterial cytoplasmic membrane, which in turn elicits a specific stress response mediated by the YfiJK two-component system in Bacillus subtilis.[2][3] This unique mode of action allows researchers to selectively activate a specific signaling cascade, providing a powerful method to investigate the intricacies of TCS-mediated gene regulation, antibiotic resistance, and biofilm formation.

These application notes provide a comprehensive overview of this compound's utility in bacterial signaling research, including detailed protocols for key experiments and a summary of its effects on bacterial physiology.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by intercalating into the cytoplasmic membrane, leading to membrane depolarization and altered membrane fluidity.[2][3] In Bacillus subtilis, this membrane perturbation is sensed by the histidine kinase YfiJ. Upon activation by this compound, YfiJ autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, YfiK. Phosphorylated YfiK then acts as a transcriptional activator, binding to the promoter region of the yfiLMN operon and upregulating its expression. The yfiLMN operon encodes an ATP-binding cassette (ABC) transporter that is responsible for conferring resistance to this compound, likely by effluxing the antibiotic from the cell. Interestingly, the activation of this pathway also has a profound impact on the morphology of B. subtilis biofilms.

Below is a diagram illustrating the YfiJK signaling pathway activated by this compound.

Caption: this compound-induced YfiJK signaling pathway.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria.

| Bacterial Species | MIC (µg/mL) |

| Bacillus subtilis | 1 - 4 |

| Staphylococcus aureus | 2 - 8 |

| Enterococcus faecalis | 4 - 16 |

| Streptococcus pneumoniae | 1 - 4 |

Table 2: Activation of the YfiJK Two-Component System in B. subtilis by this compound and other polyenes.

Data is presented as the relative induction of a PyfiLMN-lacZ reporter fusion.

| Compound | Concentration | Relative β-galactosidase Activity |

| This compound | 3-5 nmol | ++++ |

| ECO-02301 | ~12 nmol | ++ |

| Nystatin | ~16 nmol | + |

| Amphotericin B | ~16 nmol | + |